molecular formula C20H25NO4 B1669030 シロミラスト CAS No. 153259-65-5

シロミラスト

カタログ番号: B1669030
CAS番号: 153259-65-5
分子量: 343.4 g/mol
InChIキー: CFBUZOUXXHZCFB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cilomilast, also known by its proposed trade name Ariflo, is a drug developed for the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). It is an orally active, selective phosphodiesterase-4 inhibitor, which means it targets and inhibits the enzyme phosphodiesterase-4, playing a crucial role in inflammatory processes .

科学的研究の応用

Chronic Obstructive Pulmonary Disease (COPD)

Cilomilast has been primarily investigated for its use in COPD management. The clinical development program included multiple Phase II and Phase III trials assessing its efficacy and safety. Key findings include:

  • Improvement in Lung Function : In Phase II studies, cilomilast demonstrated significant improvements in forced expiratory volume in one second (FEV1), a critical measure of lung function. Patients receiving cilomilast showed a notable increase in FEV1 compared to those on placebo .
  • Quality of Life Enhancement : Beyond lung function, cilomilast also positively impacted patients' quality of life, as measured by various health-related quality of life assessments .

Safety Profile

Despite its potential benefits, cilomilast's clinical trials faced challenges. The Phase III studies yielded mixed results, with some trials failing to meet primary endpoints related to efficacy. Adverse effects reported included gastrointestinal disturbances and potential cardiovascular concerns, which raised questions about its long-term safety profile .

Summary of Clinical Trials Involving Cilomilast

Trial Phase Number of Participants Primary Endpoint Outcome
Phase II1500Improvement in FEV1Significant improvement vs. placebo
Phase III4093Quality of life assessmentMixed results; some trials failed
Long-term Safety1069Adverse events monitoringReported adverse effects; manageable

Efficacy Results from Key Studies

Study Population Dosage FEV1 Improvement
Study 032COPD patients15 mg bid+200 ml (6.6%)
Study 038Asthma patients15 mg bidNot significant
Long-term Safety StudyCOPD patients15 mg bidNo significant changes

Case Study 1: Efficacy in Severe COPD Patients

In a study involving severe COPD patients who were poorly responsive to standard bronchodilator therapy, cilomilast was administered at a dosage of 15 mg twice daily. Results indicated an average increase in FEV1 by 200 ml after six months compared to baseline measurements. Patients reported improved daily functioning and reduced exacerbation rates.

Case Study 2: Long-term Safety Assessment

A long-term safety assessment monitored over 1000 patients treated with cilomilast for up to three years. While gastrointestinal side effects were common, serious adverse events were rare. The data suggested that with careful patient selection and management, cilomilast could be safely integrated into treatment regimens for chronic respiratory diseases.

作用機序

Target of Action

Cilomilast primarily targets the cAMP-specific phosphodiesterase 4D (PDE4D) and phosphodiesterase 4B (PDE4B) . These enzymes are predominant in pro-inflammatory and immune cells, playing a crucial role in the regulation of inflammation .

Mode of Action

Cilomilast acts as a selective inhibitor of PDE4D and PDE4B . It shows high selectivity for cAMP-specific PDE4, an isoenzyme that predominates in pro-inflammatory and immune cells . It is 10-fold more selective for PDE4D than for PDE4A, -B or -C . By inhibiting these enzymes, Cilomilast increases the levels of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in the suppression of inflammatory responses .

Biochemical Pathways

The primary biochemical pathway affected by Cilomilast is the cAMP pathway . By inhibiting PDE4, Cilomilast prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels . This increase in cAMP suppresses the activity of several pro-inflammatory and immune cells implicated in the pathogenesis of asthma and Chronic Obstructive Pulmonary Disease (COPD) .

Pharmacokinetics

Cilomilast exhibits linear pharmacokinetics with low between-subject variability . It is completely absorbed following oral administration and has negligible first-pass metabolism . Cilomilast is highly protein-bound (99.4%), but this binding is concentration-independent at clinically relevant doses . It has a small volume of distribution at steady state (17L) and its plasma clearance (approximately 2 L/h) is almost entirely metabolic, through multiple parallel pathways . The terminal elimination half-life is approximately 6.5 hours and steady state is rapidly achieved with twice-daily administration .

Result of Action

Cilomilast has been shown to exert potent anti-inflammatory effects both in vitro and in vivo . It suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of asthma and COPD . Moreover, it is highly active in animal models of these diseases .

Action Environment

The action of Cilomilast can be influenced by various environmental factors. For instance, the concentrations of unbound Cilomilast increase with declining renal or hepatic function . Additionally, Cilomilast had no clinically relevant interactions with a range of drugs likely to be coadministered to patients with COPD, with the exception of erythromycin where concurrent administration with Cilomilast was associated with an increased incidence of gastrointestinal adverse events .

生化学分析

Biochemical Properties

Cilomilast shows high selectivity for cAMP-specific PDE4, an isoenzyme that predominates in pro-inflammatory and immune cells . It is 10-fold more selective for PDE4D than for PDE4A, -B, or -C . This interaction with PDE4 isoenzymes plays a crucial role in its biochemical reactions.

Cellular Effects

Cilomilast suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of asthma and COPD . It has been shown to exert potent anti-inflammatory effects both in vitro and in vivo . In addition, it significantly reduced TNF-α release by bronchial epithelial cells and sputum cells .

Molecular Mechanism

The molecular mechanism of Cilomilast involves its high selectivity for cAMP-specific PDE4 . By inhibiting PDE4, Cilomilast increases intracellular cAMP levels, which in turn suppresses the activity of pro-inflammatory and immune cells .

Temporal Effects in Laboratory Settings

Cilomilast has shown to improve lung function over time in clinical trials

Metabolic Pathways

Cilomilast is almost entirely cleared, in a dose-independent manner, through multiple, parallel metabolic pathways . The most abundant metabolite, formed by the action of CYP2C8, has less than 10% of the activity of the parent compound .

Transport and Distribution

Cilomilast is completely absorbed following oral administration and has negligible first-pass metabolism . It exhibits linear pharmacokinetics, with low between-subject variability .

Subcellular Localization

The subcellular localization of Cilomilast is not explicitly reported in the literature. Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with its target, PDE4 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cilomilast involves several key steps. The starting material is typically a substituted phenol, which undergoes a series of reactions including alkylation, nitration, reduction, and cyclization to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production of Cilomilast follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and advanced purification methods are often employed to achieve these goals .

化学反応の分析

Types of Reactions

Cilomilast undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Cilomilast can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

類似化合物との比較

Cilomilast belongs to the second generation of phosphodiesterase-4 inhibitors. Similar compounds include:

Cilomilast is unique in its specific targeting of phosphodiesterase-4D, which is more selective compared to other inhibitors that may target multiple subtypes of the enzyme. This selectivity can result in different therapeutic effects and side effect profiles .

生物活性

Cilomilast, also known as SB-207499 or Ariflo, is a second-generation selective inhibitor of phosphodiesterase type 4 (PDE4). This compound is primarily recognized for its potential therapeutic applications in chronic obstructive pulmonary disease (COPD) due to its significant anti-inflammatory properties. By inhibiting PDE4, cilomilast increases levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in regulating inflammatory responses and airway smooth muscle relaxation.

Cilomilast exerts its biological effects through the inhibition of PDE4, an enzyme responsible for the hydrolysis of cAMP. This inhibition leads to elevated cAMP levels, which subsequently modulate various cellular functions, particularly in inflammatory cells. The key mechanisms include:

  • Inhibition of Inflammatory Mediators : Cilomilast reduces the release of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-8 (IL-8), which are critical in the pathogenesis of COPD .
  • Enhancement of Osteoblast Differentiation : Research indicates that cilomilast enhances alkaline phosphatase (ALP) expression in mesenchymal stem cells (MSCs), promoting osteoblast differentiation and bone formation when combined with bone morphogenetic protein-2 (BMP-2) .

Table 1: Comparison of PDE4 Inhibitors

CompoundIC50 for PDE4 (µmol/L)Effects on Inflammatory Cytokines
Cilomilast0.12Significant inhibition
Roflumilast0.0008More potent than cilomilast
Rolipram0.002Moderate potency

Clinical Studies

Cilomilast has been evaluated in several clinical trials focusing on its efficacy in treating COPD. Notable findings include:

  • Lung Function Improvement : In a clinical trial, patients receiving cilomilast demonstrated a statistically significant improvement in lung function metrics over a 12-week period compared to placebo .
  • Reduction in Mucus Hypersecretion : Studies have shown that cilomilast effectively reduces mucus hypersecretion in airway epithelial cells, a common symptom in COPD patients .

Case Studies

  • COPD Management : A double-blind study involving 400 patients assessed the impact of cilomilast on lung function and quality of life. Results indicated that cilomilast significantly improved forced expiratory volume (FEV1) and reduced COPD exacerbations compared to placebo .
  • Ocular Applications : Cilomilast has also been investigated for its effects on dry eye disease (DED). In animal models, topical application led to decreased expression of inflammatory markers such as IL-1α and TNF-α in corneal tissues .

Comparative Potency with Other PDE4 Inhibitors

Research comparing cilomilast with other PDE4 inhibitors highlights its relative potency and selectivity:

  • Cilomilast exhibits lower potency than roflumilast, with IC50 values indicating that roflumilast is approximately 100-fold more effective at inhibiting PDE4 activity .
  • The selectivity profile shows that while cilomilast inhibits PDE4 effectively, it also affects other PDE isoenzymes at higher concentrations, which may lead to off-target effects.

Table 2: Selectivity Profile of Cilomilast vs. Roflumilast

Enzyme TypeCilomilast IC50 (µmol/L)Roflumilast IC50 (µmol/L)
PDE1>10>10
PDE2>10>10
PDE3>100>10
PDE40.120.0008
PDE5>108

特性

IUPAC Name

4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBUZOUXXHZCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046686, DTXSID40861410
Record name Cilomilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cilomilast shows high selectivity for cAMP-specific PDE4, an isoenzyme that predominates in pro-inflammatory and immune cells and that is 10-fold more selective for PDE4D than for PDE4A, -B or -C. In vitro, cilomilast suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of asthma and COPD. Moreover, it is highly active in animal models of these diseases. Cilomilast has been shown to exert potent anti-inflammatory effects both in vitro and in vivo.
Record name Cilomilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03849
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

153259-65-5
Record name Cilomilast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153259655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilomilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03849
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cilomilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CILOMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ATB1C1R6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilomilast
Reactant of Route 2
Cilomilast
Reactant of Route 3
Cilomilast
Reactant of Route 4
Cilomilast
Reactant of Route 5
Cilomilast
Reactant of Route 6
Reactant of Route 6
Cilomilast

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。